(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[2-(4-METHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Overview
Description
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[2-(4-METHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[2-(4-METHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core thiazinane ring, followed by the introduction of the various substituents through a series of substitution and coupling reactions. Common reagents used in these steps include chlorinating agents, difluoromethoxy compounds, and methoxyphenyl derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[2-(4-METHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe for studying biological processes, interacting with specific proteins or enzymes, and investigating cellular pathways.
Medicine: The compound could be explored for its potential therapeutic effects, such as targeting specific diseases or conditions.
Industry: It may find applications in the development of new materials, catalysts, or other industrial processes.
Mechanism of Action
The mechanism by which (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[2-(4-METHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-[2-(4-METHOXYPHENYL)ETHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE include other thiazinane derivatives and compounds with similar functional groups. Examples include:
- This compound analogs with different substituents.
- Other thiazinane-based compounds with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-3-[2-(4-methoxyphenyl)ethyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClF2N3O5S/c1-37-21-9-3-18(4-10-21)15-16-34-25(35)17-24(40-27(34)33-20-5-11-22(38-2)12-6-20)26(36)32-19-7-13-23(14-8-19)39-28(29,30)31/h3-14,24H,15-17H2,1-2H3,(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEDBCPGGOPGJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)OC(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClF2N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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